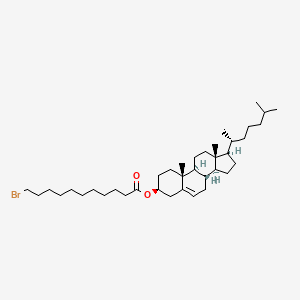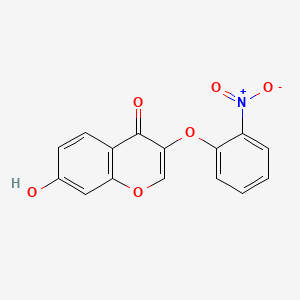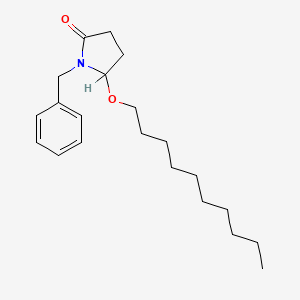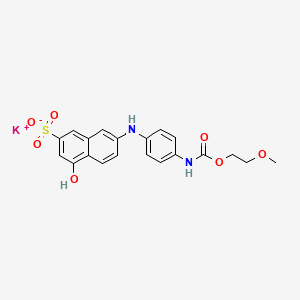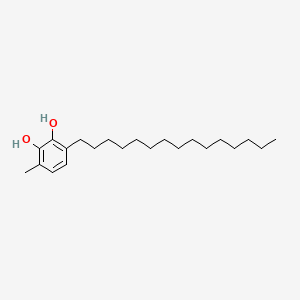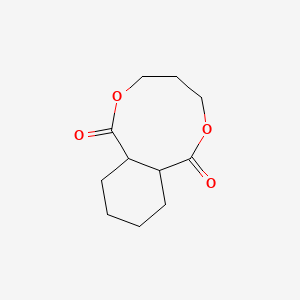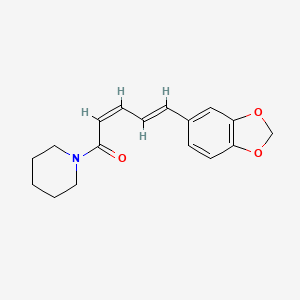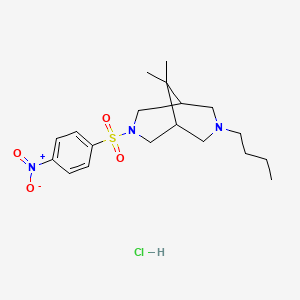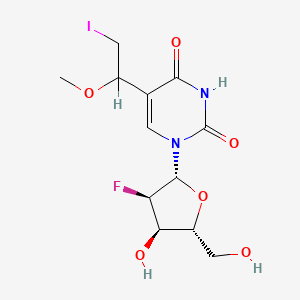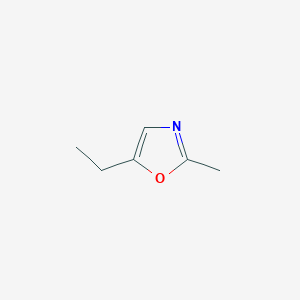![molecular formula C29H34O8 B12708873 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid CAS No. 168456-95-9](/img/structure/B12708873.png)
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is a complex organic compound that combines the properties of both an alcohol and an acid. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of the hydroxypropoxy and phenyl groups with terephthalic acid gives this compound unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid typically involves multiple steps:
Formation of 2-Hydroxypropoxyphenylpropan-2-ylphenol: This intermediate is synthesized through a reaction between 2-hydroxypropoxybenzene and propan-2-ylbenzene under controlled conditions.
Esterification with Terephthalic Acid: The intermediate is then esterified with terephthalic acid in the presence of a catalyst, such as sulfuric acid, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The hydroxypropoxy and phenyl groups can interact with specific sites on these targets, leading to changes in their activity or function. The terephthalic acid component may also contribute to the compound’s overall effects by influencing its solubility, stability, or reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-[2-[4-(2-Hydroxyethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxyethoxy group instead of hydroxypropoxy.
1-[4-[2-[4-(2-Hydroxybutoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxybutoxy group instead of hydroxypropoxy.
Uniqueness
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is unique due to the specific combination of hydroxypropoxy and phenyl groups with terephthalic acid. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
168456-95-9 |
|---|---|
Fórmula molecular |
C29H34O8 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid |
InChI |
InChI=1S/C21H28O4.C8H6O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23;9-7(10)5-1-2-6(4-3-5)8(11)12/h5-12,15-16,22-23H,13-14H2,1-4H3;1-4H,(H,9,10)(H,11,12) |
Clave InChI |
YHRGLMUSBZIARA-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Números CAS relacionados |
168456-95-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


